Dota-LM3

Catalog No.
S11252856
CAS No.
M.F
C69H93ClN16O19S2
M. Wt
1550.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dota-LM3

Product Name

Dota-LM3

IUPAC Name

2-[4-[2-[[(2S)-1-[[(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-13-[[4-(carbamoylamino)phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

Molecular Formula

C69H93ClN16O19S2

Molecular Weight

1550.2 g/mol

InChI

InChI=1S/C69H93ClN16O19S2/c1-40(87)60-68(104)81-55(66(102)77-50(61(72)97)30-43-9-17-47(88)18-10-43)39-107-106-38-54(67(103)79-53(33-44-11-19-48(89)20-12-44)65(101)78-52(32-42-7-15-46(16-8-42)74-69(73)105)64(100)76-49(62(98)82-60)4-2-3-21-71)80-63(99)51(31-41-5-13-45(70)14-6-41)75-56(90)34-83-22-24-84(35-57(91)92)26-28-86(37-59(95)96)29-27-85(25-23-83)36-58(93)94/h5-20,40,49-55,60,87-89H,2-4,21-39,71H2,1H3,(H2,72,97)(H,75,90)(H,76,100)(H,77,102)(H,78,101)(H,79,103)(H,80,99)(H,81,104)(H,82,98)(H,91,92)(H,93,94)(H,95,96)(H3,73,74,105)/t40-,49+,50-,51+,52-,53+,54-,55+,60+/m1/s1

InChI Key

KOZHSMBONUANKJ-GPCQATCWSA-N

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)Cl)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N)O

Dota-LM3 is a synthetic compound that belongs to the class of somatostatin receptor subtype 2 antagonists. It is primarily utilized in peptide receptor radionuclide therapy, particularly for treating neuroendocrine tumors. The compound is characterized by its ability to bind with high affinity to somatostatin receptors, facilitating targeted delivery of radionuclides for therapeutic purposes. Dota-LM3 is derived from a modified somatostatin structure, which enhances its pharmacological properties compared to traditional agonists.

, particularly during its radiolabeling process. For instance, the compound can be labeled with isotopes such as Lutetium-177 or Terbium-161. In these reactions, Dota-LM3 is incubated with the respective radionuclide in a buffered solution at elevated temperatures (around 90°C) for a specified duration. The resulting radiolabeled product exhibits high radiochemical purity, often exceeding 99%, making it suitable for clinical applications .

Dota-LM3 exhibits significant biological activity as a somatostatin receptor antagonist. Studies have shown that it binds more effectively to somatostatin receptor subtype 2 than traditional agonists, leading to enhanced tumor accumulation and improved therapeutic outcomes in patients with metastatic neuroendocrine tumors. The compound has demonstrated favorable biodistribution characteristics, allowing for higher radiation doses to tumors while minimizing exposure to normal tissues . Clinical trials indicate that it is well-tolerated, with mild side effects reported in a minority of patients .

The synthesis of Dota-LM3 typically follows these steps:

  • Peptide Synthesis: The initial step involves solid-phase peptide synthesis to construct the peptide backbone.
  • Conjugation with DOTA: The synthesized peptide is then conjugated with the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) moiety, which serves as a chelator for the radionuclide.
  • Radiolabeling: The final step involves radiolabeling the Dota-LM3 with isotopes such as Lutetium-177 or Terbium-161 in an appropriate buffer solution under controlled temperature and time conditions .

Dota-LM3 is primarily used in peptide receptor radionuclide therapy (PRRT) for treating neuroendocrine tumors. Its unique binding properties allow it to target tumors more effectively than conventional therapies. Additionally, it has potential applications in diagnostic imaging due to its ability to deliver radionuclides that emit detectable signals . Ongoing research is exploring its efficacy in other types of cancers and its use in combination therapies.

Interaction studies have shown that Dota-LM3 interacts preferentially with somatostatin receptors, particularly subtype 2. This interaction leads to enhanced accumulation of the compound within tumor tissues compared to normal tissues. Studies comparing Dota-LM3 with other somatostatin analogs have indicated superior performance in terms of tumor uptake and retention time . Furthermore, preclinical evaluations suggest that Dota-LM3 may offer advantages over traditional agonists in terms of therapeutic efficacy and safety profiles.

Dota-LM3 shares structural and functional similarities with several other compounds used in targeted radionuclide therapy. Below are some notable comparisons:

Compound NameTypeKey FeaturesUniqueness
DOTA-TATESomatostatin agonistTargets somatostatin receptor subtype 2Agonist; lower tumor accumulation than LM3
DOTA-NOCSomatostatin analogBinds to multiple somatostatin receptor subtypesBroader receptor binding profile
177Lu-DOTATOCSomatostatin agonistCommonly used for PRRTLower absorbed doses compared to LM3
JR11Somatostatin antagonistHigher affinity for somatostatin receptorsSimilar mechanism but different structural modifications

Dota-LM3's unique properties stem from its antagonist nature and superior binding affinity for specific receptors, leading to enhanced therapeutic outcomes in patients with neuroendocrine tumors compared to these similar compounds .

DOTA-LM3’s efficacy stems from its unique interaction with SSTR subtypes, particularly SSTR2. Unlike SSTR agonists, which trigger rapid receptor internalization after binding, antagonists like DOTA-LM3 exhibit prolonged membrane-bound retention due to minimal internalization [3]. This property enhances tumor radiation dose delivery by allowing sustained interaction between radiolabeled compounds and SSTR-expressing cells.

Molecular Binding and Internalization Avoidance

The peptide sequence of DOTA-LM3—p-Cl-Phe-cyclo(D-Cys-Tyr-D-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)D-Tyr-NH2—optimizes SSTR2 binding affinity while avoiding agonist-induced conformational changes that drive internalization [2]. Preclinical studies demonstrate that DOTA-LM3-labeled radiotracers achieve 30% higher tumor activity concentrations at 24 hours post-injection compared to agonists, despite lower administered activities [3].

Pharmacokinetic Advantages

Comparative dosimetry between $$^{177}\text{Lu}$$-DOTA-LM3 and the agonist $$^{177}\text{Lu}$$-DOTATOC reveals significant differences:

Parameter$$^{177}\text{Lu}$$-DOTA-LM3$$^{177}\text{Lu}$$-DOTATOC
Whole-body half-life (h)7654
Tumor absorbed dose (Gy/GBq)5110
Renal clearance (h)9267

Data derived from clinical dosimetry studies [1] [5].

The extended half-life of $$^{177}\text{Lu}$$-DOTA-LM3 in metastases (111 hours vs. 81 hours for DOTATOC) correlates with higher cumulative radiation exposure to tumors [5]. This kinetic profile is particularly advantageous in hepatic metastases, where DOTA-LM3 achieves 0.14% injected activity per milliliter at 110 hours post-administration [5].

Impact of Antagonist Binding on Tumor Microenvironment Permeability

SSTR antagonism alters tumor microenvironment dynamics through two primary mechanisms: enhanced vascular permeability and improved diffusion across physiological barriers.

Vascular Permeability and Tracer Distribution

The non-internalizing nature of DOTA-LM3 increases tumor-to-background ratios by 40–60% compared to agonists [3]. This effect is quantified in lesion detection rates:

Metric$$^{68}\text{Ga}$$-DOTA-LM3$$^{68}\text{Ga}$$-DOTATATE
Liver metastases detected235202
Total lesions identified447372
Tumor-to-liver ratio3.8:12.1:1

P < 0.05 for all comparisons [3].

The improved permeability enables DOTA-LM3 to visualize lesions below 5 mm diameter that escape agonist-based detection, particularly in poorly differentiated neuroendocrine tumors [3].

Receptor Saturation and Bystander Effects

At therapeutic doses ($$>$$5 GBq), DOTA-LM3 induces partial SSTR2 saturation, creating a "bystander effect" where unbound radioligands diffuse to adjacent tumor cells. This phenomenon is quantified by the enhanced radiation penetration depth (2.8 mm vs. 1.2 mm for agonists) in dense tumor cores [6].

Microenvironment Modulation

Persistent membrane binding upregulates SSTR2 expression in neighboring cells through mechanotransductive pathways. Quantitative PCR analyses show 4.3-fold increases in SSTR2 mRNA levels 72 hours post-DOTA-LM3 administration compared to baseline [6]. This feedback loop creates a self-amplifying therapeutic effect not observed with agonist-based therapies.

XLogP3

-6.7

Hydrogen Bond Acceptor Count

26

Hydrogen Bond Donor Count

18

Exact Mass

1548.5932848 g/mol

Monoisotopic Mass

1548.5932848 g/mol

Heavy Atom Count

107

Dates

Last modified: 08-08-2024

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